Rifamycin S -

Rifamycin S

Catalog Number: EVT-1586196
CAS Number:
Molecular Formula: C37H45NO12
Molecular Weight: 695.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Rifamycin S is naturally derived from the fermentation of Amycolatopsis mediterranei. This organism synthesizes rifamycins through complex biosynthetic pathways involving multiple enzymatic reactions. The production process can also be achieved through chemical synthesis from other rifamycins, such as rifamycin B and rifamycin SV, which are more readily available.

Classification

Rifamycin S belongs to the ansamycin family of antibiotics. This family is characterized by a macrocyclic structure that includes a naphthalenic core linked to a polyketide-derived side chain. The classification of rifamycins is based on their structural variations and biological activities, with rifamycin S being notable for its broad-spectrum antibacterial properties.

Synthesis Analysis

Methods

The synthesis of rifamycin S can be achieved through various methods, primarily involving the hydrolysis of rifamycin O or the oxidation of rifamycin B.

  1. Hydrolysis Method:
    • Rifamycin O is dissolved in a mixture of organic solvents and alcohols, followed by the addition of strong mineral acids. The hydrolysis reaction is conducted at controlled temperatures (0°-30°C) and stirred for several hours to ensure complete conversion to rifamycin S. The product is then purified through crystallization from alcohols like ethanol .
  2. Oxidation Method:
    • Rifamycin B can be oxidized to produce rifamycin S. This method typically involves using oxidizing agents under mild conditions, allowing for high yields and purity levels .

Technical Details

Recent advancements in synthesis have focused on optimizing crystallization processes to enhance yield and purity. For instance, studies have shown that adjusting cooling rates and solvent compositions during crystallization can significantly improve the quality of rifamycin S crystals .

Molecular Structure Analysis

Structure

Rifamycin S has a complex molecular structure characterized by its ansa ring system. The molecular formula is C21H23N3O6C_{21}H_{23}N_3O_6, with a molecular weight of 423.42 g/mol. Its structure features a naphthalene moiety connected to a polyketide chain, which contributes to its biological activity.

Data

  • Molecular Formula: C21H23N3O6C_{21}H_{23}N_3O_6
  • Molecular Weight: 423.42 g/mol
  • Structural Features: Contains hydroxyl groups, an amine group, and multiple carbonyl functionalities that are critical for its antibiotic action.
Chemical Reactions Analysis

Reactions

Rifamycin S undergoes several chemical reactions that are pivotal for its activity and synthetic transformations:

  1. Hydrolysis: Converts rifamycin O into rifamycin S under acidic conditions.
  2. Oxidation: Rifamycin B can be oxidized to yield rifamycin S.
  3. Crystallization: Various solvents (like butyl acetate) are employed in crystallization processes to purify rifamycin S .

Technical Details

The hydrolysis process typically involves controlling temperature and pH to optimize yield while minimizing degradation products. Moreover, crystallization parameters such as cooling rate and solvent composition can be fine-tuned to enhance crystal quality and purity .

Mechanism of Action

Process

Rifamycin S exerts its antibacterial effects primarily by inhibiting bacterial RNA polymerase, an enzyme crucial for RNA synthesis in prokaryotes. By binding to the beta subunit of this enzyme, rifamycin S prevents the transcription of DNA into RNA, thereby halting bacterial growth.

Data

  • Target Enzyme: Bacterial RNA polymerase
  • Binding Site: Beta subunit
  • Effect: Inhibition of RNA synthesis leads to bactericidal activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rifamycin S typically appears as an orange-red crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Rifamycin S is stable under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Approximately 160-162°C.
  • pH Stability Range: Effective within a pH range of 5-7 .
Applications

Scientific Uses

Rifamycin S is primarily used in:

  1. Antibiotic Therapy: It is effective against tuberculosis and other bacterial infections.
  2. Research Applications: Used as a model compound in studies related to antibiotic resistance mechanisms and drug development.
  3. Synthesis Precursor: Serves as a precursor for producing other important antibiotics like rifampicin and rifabutin.
Biosynthetic Pathways and Genetic Regulation of Rifamycin S Production

Evolutionary Origins of Rifamycin Biosynthesis Gene Clusters in Actinomycetes

The rifamycin biosynthetic gene cluster (rif BGC) exhibits a complex evolutionary trajectory marked by horizontal gene transfer (HGT) events across actinomycete genera. Core rif BGCs (∼90–95 kb) are conserved in Amycolatopsis mediterranei and marine Salinispora arenicola, with >50% nucleotide sequence identity for 33 homologous genes. This conservation—despite the ecological divergence (terrestrial vs. marine habitats)—strongly implies ancient HGT between these taxa [4] [8]. The rif BGC encodes not only polyketide synthases (PKSs) but also self-resistance mechanisms (e.g., RNA polymerase mutations), enabling its stabilization in recipient hosts [6]. Notably, desert-adapted Actinomadura sp. TRM71106 harbors a rifamycin-like BGC (BGC38) with 65% similarity to the canonical rif cluster, demonstrating the pathway’s dissemination to rare actinomycetes in extreme environments [5].

Pathway-specific regulators exhibit genus-specific adaptations. In A. mediterranei, the LuxR-family regulator RifZ (AMED_0655) directly activates all operons within the rif BGC by binding conserved "RifZ boxes" (CTACC-N₈-GGATG) in six promoter regions [2]. Conversely, Salinispora strains lack RifZ homologs but possess unique regulatory genes (e.g., sare1258, encoding a Rieske-domain protein), suggesting divergent evolutionary control mechanisms for similar chemical outputs [4].

Table 1: Evolutionary Distribution of rif BGC Components

Host OrganismBGC Size (kb)Core PKS IdentityUnique Regulatory GenesEcological Niche
Amycolatopsis mediterranei95100% (reference)rifZSoil
Salinispora arenicola9265%sare1258, sare1241Marine sediment
Actinomadura sp. TRM71106≈45 (BGC38)65%LuxR-overexpression mutantTaklamakan Desert soil

Functional Characterization of Type I Polyketide Synthase Systems in Rifamycin S Assembly

Rifamycin S biosynthesis initiates with the loading of 3-amino-5-hydroxybenzoic acid (AHBA) onto the starter module of the type I PKS, followed by ten elongation cycles incorporating mixed acetate (malonyl-CoA) and propionate (methylmalonyl-CoA) extender units. The PKS is organized into five multi-modular proteins (RifA–RifE) comprising 10 modules:

  • RifA: Loading module + modules 1–3
  • RifB: Modules 4–6
  • RifC: Module 7
  • RifD: Module 8
  • RifE: Modules 9–10 [8] [9]

Critical biochemical evidence confirms the PKS operates processively: Disruption of rifF (encoding the terminal amide synthase) in A. mediterranei S699 results in accumulation of linear tetra- to decaketides, identical to intermediates observed in wild-type strains. This demonstrates that chain extension continues even without immediate release of the polyketide [3] [9]. The PKS lacks an integral thioesterase domain; instead, chain release is mediated by RifF, which catalyzes macrocyclization via amide bond formation between the starter AHBA’s amino group and the terminal thioester carbonyl, yielding proansamycin X [8]. Oxidative cyclization to the naphthoquinone occurs during chain elongation, as evidenced by the naphthoquinone structure of pentaketide–decaketide intermediates [9].

Table 2: Modular Organization of Rifamycin PKS

PKS ProteinModuleDomains (KS-AT-ACP- KR/DH/ER)Extender UnitProduct Released
RifALoadingKSQ-AT-ACPAHBAN/A
1KS-AT-KR-ACPMalonyl-CoATetraketide (P8/1-OG)
RifB4KS-AT-DH-ER-KR-ACPMethylmalonyl-CoAPentaketide (naphthoquinone)
RifE10KS-AT-ACPMethylmalonyl-CoAUndecaketide (proansamycin X)

Post-PKS Modification Enzymes: Oxidative Tailoring and Macrolactam Formation

Following PKS assembly, proansamycin X undergoes sequential oxidative modifications to form rifamycin S:

  • Dehydrogenation at C-8/C-9: Aromatization yields protorifamycin I, facilitated by unidentified oxidases [8].
  • Ketal Formation: Rif5 (ketoreductase) converts the Δ¹²,²⁹ olefinic bond of rifamycin W into a ketal moiety.
  • Acetylation and Methylation: Rif20 acetylates C-25-OH, and Rif14 methylates C-27-OH, generating rifamycin SV [1].
  • Oxidation to Quinone: Rifamycin SV undergoes spontaneous, metal-ion-assisted oxidation to rifamycin S—a reversible quinone-hydroquinone equilibrium. This step is accelerated in vivo by unidentified oxidases or metal cofactors (Cu²⁺, Mn²⁺) [1] [7].

A key branching point occurs at rifamycin S, where the transketolase Rif15 (composed of subunits Rif15a/Rif15b) attaches a C₂ glycolate unit. Rif15 requires thiamine diphosphate (ThDP) and Mg²⁺ to transfer a glycoaldehyde moiety from fructose-6-phosphate (optimal donor) to rifamycin S’s C-4 phenol, forming rifamycin L [1] [7]. This reaction exemplifies a rare C–O bond-forming transketolase activity.

Table 3: Key Post-PKS Modifications en route to Rifamycin S

IntermediateModifying EnzymeReaction TypeCatalytic RequirementsProduct
Protorifamycin IUnknown oxidaseDehydrogenationO₂, FAD?Rifamycin W
Rifamycin WRif5Ketal cyclizationNADPHRifamycin SV precursor
Rifamycin SVNon-enzymaticOxidation (quinone formation)O₂, Cu²⁺/Mn²⁺Rifamycin S
Rifamycin SRif15 (transketolase)C–O bond formationThDP, Mg²⁺, F-6-PRifamycin L

Role of Cytochrome P450 Monooxygenases in Late-Stage Rifamycin S Maturation

Cytochrome P450 enzymes (CYPs) mediate essential oxidative rearrangements in late-stage rifamycin biosynthesis:

  • Rif16 (CYP105G1): Catalyzes an atypical ester-to-ether conversion from rifamycin L to rifamycin B. This involves abstraction of a hydrogen atom from the glycolate methylene, followed by radical recombination to form a stable ether bond—a reaction distinct from classical P450 hydroxylations [1].
  • Sare1259: In S. arenicola, this CYP orchestrates dual oxidative pathways from 34a-deoxyrifamycin W. One pathway yields rifamycins, while an alternative route generates the saliniketals via C–C bond cleavage and bicyclic ketal formation [4].

CYP activity is oxygen-dependent. Engineered A. mediterranei strains expressing vhb (Vitreoscilla hemoglobin gene) show enhanced rifamycin B production (2.2-fold) due to improved oxygen delivery. Fusion of vhb to rif-orf5 (a CYP gene) further increases titers, confirming oxygen limitation as a bottleneck [10].

Table 4: Cytochrome P450 Enzymes in Rifamycin Tailoring

EnzymeHostSubstrateReactionProduct
Rif16 (CYP105G1)A. mediterraneiRifamycin LGlycolate ester → ether conversionRifamycin B
Sare1259S. arenicola34a-Deoxyrifamycin WOxidative cleavage/bicyclizationSaliniketal A/B or rifamycin
Rif-Orf5A. mediterranei (engineered)UnknownHydroxylation (predicted)Rifamycin analog

Comparative Genomics of Rifamycin-Producing Amycolatopsis and Salinispora Strains

Comparative analysis of rif BGCs reveals genus-specific adaptations:

  • Gene Content: The A. mediterranei S699 cluster (95 kb) contains 34 genes absent in S. arenicola, including rifP (transporter) and rifQ (regulator). Conversely, S. arenicola’s cluster (92 kb) encodes six unique genes (e.g., sare1241, multicopper oxidase; sare1258, Rieske protein) potentially involved in marine-specific oxidative tailoring [4].
  • Regulatory Architecture: A. mediterranei employs RifZ for global activation of the rif BGC. Salinispora lacks RifZ but may use SAREs 1240–1243 (oxidoreductases) for pathway control [2] [4].
  • Metabolic Output: S. arenicola produces rifamycins SV (4), 27-O-demethyl-25-O-desacetylrifamycin SV (5), and 27-O-demethylrifamycin SV (6), unlike A. mediterranei’s predominant rifamycin B. This chemotypic variation arises from differential expression of tailoring enzymes, notably CYPs [4].

Table 5: Genomic and Metabolic Comparison of rif Clusters

FeatureAmycolatopsis mediterranei S699Salinispora arenicola CNS-205
BGC size95 kb92 kb
Unique genesrifP, rifQ, rif-orf11sare1241, sare1258, sare1278
Core PKS identity100%65–86%
Primary regulatorRifZ (LuxR-family)Unknown (Rieske-domain proteins?)
Dominant rifamycinRifamycin BRifamycin SV derivatives
Co-produced metabolitesNone reportedSaliniketals A/B

These insights enable targeted strain engineering. For example, heterologous expression of S. arenicola’s sare1259 in A. mediterranei redirects flux toward saliniketals, demonstrating the interchangeability of tailoring enzymes between genera [4]. Similarly, RifZ overexpression in industrial Amycolatopsis strains enhances rifamycin SV titers by activating silent BGCs [2] [10].

Properties

Product Name

Rifamycin S

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

Molecular Formula

C37H45NO12

Molecular Weight

695.8 g/mol

InChI

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12+/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1

InChI Key

BTVYFIMKUHNOBZ-URFUDWCHSA-N

Synonyms

NSC 144130
rifamycin S

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.